molecular formula C8H14N2O2 B1430134 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one CAS No. 1389264-24-7

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B1430134
CAS No.: 1389264-24-7
M. Wt: 170.21 g/mol
InChI Key: IZWAWJFJMGOMLV-UHFFFAOYSA-N
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Description

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Mechanism of Action

Target of Action

The primary target of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

This compound interacts with its target, the androgen receptor, by acting as an antagonist

Biochemical Pathways

The antagonistic action of this compound on the androgen receptor affects various biochemical pathways. The compound’s interaction with the androgen receptor can lead to changes in gene expression, which can subsequently affect numerous downstream effects such as cellular proliferation and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to its antagonistic effect on the androgen receptor . This can lead to alterations in cellular proliferation and differentiation, particularly in cells that are responsive to androgens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic scaffold .

Properties

IUPAC Name

3-oxa-1,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-8(3-6-12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWAWJFJMGOMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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